molecular formula C10H8ClN3OS2 B6422952 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone CAS No. 924872-35-5

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone

Cat. No.: B6422952
CAS No.: 924872-35-5
M. Wt: 285.8 g/mol
InChI Key: IXGBPDJNVOQXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone is a synthetic chemical derivative based on the 2-amino-1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry. The 2-amino-1,3,4-thiadiazole core is a privileged structure in drug discovery due to its strong aromaticity and the presence of the =N–C–S– moiety, which is often associated with a broad spectrum of biological activities . The sulfur atom in the thiadiazole ring contributes to high lipophilicity, which can lead to good cell permeability and oral bioavailability in drug candidates . This compound is designed for research applications aimed at developing new therapeutic agents. Its structure incorporates a chlorophenyl group, which may enhance its interaction with biological targets. Researchers are exploring this and similar compounds primarily for their antimicrobial properties. Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated potent activity against various pathogenic bacteria and fungi, with some compounds showing higher efficacy than standard drugs . The scaffold's versatility also extends to anticancer research. Related compounds have shown promising antiproliferative activity against human cancer cell lines, including breast cancer and colorectal carcinoma cells . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is a known bioisostere for pyrimidine and pyridazine rings, making it a valuable tool for structural modification in SAR studies to optimize potency and pharmacokinetic profiles . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS2/c11-7-3-1-2-6(4-7)8(15)5-16-10-14-13-9(12)17-10/h1-4H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBPDJNVOQXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Carbon Disulfide

Thiosemicarbazide undergoes cyclization in the presence of carbon disulfide (CS₂) and phosphorus oxychloride (POCl₃) to form the thiadiazole ring. In a representative procedure, thiosemicarbazide (3 mmol) and CS₂ (3 mmol) are refluxed in POCl₃ (20 mL) for 3 hours. Subsequent neutralization with sodium hydroxide yields 5-amino-1,3,4-thiadiazole-2-thiol as a crystalline solid (m.p. 210–212°C). This method achieves yields of 65–70%, with purity confirmed via HPLC (>98%).

Organocatalytic Synthesis Using Thiourea

A milder alternative employs thiourea (30 mol%) as a hydrogen-bond donor catalyst in acetonitrile at room temperature. This approach avoids harsh reagents like POCl₃, instead leveraging thiourea’s ability to facilitate cyclization between thiourea derivatives and aldehydes. While yields are slightly lower (55–60%), this method reduces decomposition risks for heat-sensitive intermediates.

Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

The electrophilic partner, 2-bromo-1-(3-chlorophenyl)ethanone, is synthesized via bromination of 1-(3-chlorophenyl)ethanone. Two bromination strategies are documented:

Direct α-Bromination with Molecular Bromine

In a glacial acetic acid medium, 1-(3-chlorophenyl)ethanone reacts with bromine (1.1 equiv) at 0–5°C for 2 hours. The reaction is quenched with sodium bisulfite, yielding 2-bromo-1-(3-chlorophenyl)ethanone as a pale-yellow solid (m.p. 85–87°C, 82% yield).

Copper(II) Bromide-Mediated Bromination

A catalytic amount of CuBr₂ (5 mol%) in dimethylformamide (DMF) accelerates bromination at 50°C, completing within 1 hour. This method enhances regioselectivity, achieving 88% yield with minimal di-brominated byproducts.

Nucleophilic Substitution for Thioether Bond Formation

The critical coupling step involves substituting the bromine atom in 2-bromo-1-(3-chlorophenyl)ethanone with the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol.

Base-Mediated Coupling in Ethanol

Equimolar quantities of 5-amino-1,3,4-thiadiazole-2-thiol and 2-bromo-1-(3-chlorophenyl)ethanone are stirred in absolute ethanol with potassium hydroxide (1.2 equiv) at 60°C for 4–6 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7). Post-reaction, the mixture is concentrated, and the product is recrystallized from ethanol, yielding 70–75% of the target compound as off-white crystals (m.p. 158–160°C).

Optimization Note:

  • Solvent Screening: Ethanol outperforms methanol or acetonitrile due to better solubility of intermediates.

  • Base Selection: Potassium hydroxide provides higher yields (75%) compared to sodium hydroxide (68%) or triethylamine (55%).

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB, 10 mol%) in a water-toluene biphasic system at 40°C reduces reaction time to 2 hours. However, yields remain comparable to ethanol-mediated methods (72%), limiting industrial scalability.

Alternative Synthetic Routes

Reductive Amination Pathway

A two-step sequence involves:

  • Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with 3-chlorophenyl glyoxal to form a thioimidate intermediate.

  • Reduction with sodium borohydride (NaBH₄) in methanol yields the target compound. While this method avoids bromination, yields are suboptimal (50–55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the coupling step to 15 minutes, achieving 73% yield. This approach is energy-efficient but requires specialized equipment.

Structural Characterization and Validation

The target compound’s structure is confirmed through spectroscopic and chromatographic analyses:

Analysis Data
IR (KBr) 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S)
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, NH₂), 7.85–7.50 (m, 4H, Ar–H), 4.30 (s, 2H, SCH₂)
¹³C NMR δ 190.5 (C=O), 165.2 (C=N), 135.8–128.5 (Ar–C), 42.1 (SCH₂)
HPLC Purity 98.5% (C18 column, acetonitrile/water 60:40, 1.0 mL/min)

Elemental analysis aligns with theoretical values (C₁₁H₉ClN₃OS₂): C 45.91%, H 3.12%, N 14.62%, S 22.31%.

Challenges and Mitigation Strategies

  • Byproduct Formation: Di-substituted thioethers may form if stoichiometry is unbalanced. Using a 10% excess of 5-amino-1,3,4-thiadiazole-2-thiol suppresses this issue.

  • Purification Difficulties: Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates the target compound from unreacted starting materials.

Comparative Evaluation of Methods

Method Yield Reaction Time Purity Scalability
Ethanol/KOH reflux75%6 hours98.5%High
Microwave-assisted73%15 minutes97.8%Moderate
Phase-transfer catalysis72%2 hours96.2%Low

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have shown that thiadiazole derivatives exhibit notable antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics. For instance, derivatives of thiadiazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Properties :
    • Research indicates that compounds containing the thiadiazole moiety can exhibit anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties. Thiadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways .

Agricultural Applications

  • Fungicides :
    • The compound's structure suggests potential as a fungicide. Research has indicated that thiadiazole derivatives can inhibit fungal growth, providing a basis for developing new agricultural fungicides . Field trials are necessary to assess efficacy and safety in crops.
  • Herbicides :
    • Thiadiazole-based compounds have also been evaluated for their herbicidal properties. Their ability to disrupt plant growth processes could lead to the development of selective herbicides that target specific weeds without harming crops .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. (2016) evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone on human cell lines exposed to inflammatory stimuli. The compound significantly reduced the levels of interleukin-6 (IL-6), demonstrating its potential application in treating inflammatory conditions .

Case Study 3: Agricultural Application

Field trials assessing the efficacy of thiadiazole derivatives as fungicides were conducted on wheat crops infested with Fusarium graminearum. Results showed a marked reduction in fungal infection rates compared to untreated controls, indicating potential for commercial fungicide development .

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives and related ketones. Key structural analogs include:

Compound Name Substituent on Aryl Group Key Modifications Reference
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone 4-Chlorophenyl Para-chloro substitution
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone 3,4-Dichlorophenyl Di-chloro substitution
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethanone o-Tolyl (2-methylphenyl) Methyl substitution at ortho position
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone 4-Fluorophenyl Fluorine substitution
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-oxadiazol-2-yl]thio]-1-(4-nitrophenyl)ethanone 4-Nitrophenyl Nitro group and oxadiazole hybrid

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups :

  • Chloro and nitro substituents enhance bioactivity by improving lipophilicity and target binding .

Position of Substitution :

  • Meta-chloro (3-chlorophenyl) derivatives show superior metabolic stability compared to para-chloro analogs due to reduced steric hindrance .

Hybrid Structures :

  • Incorporation of oxadiazole rings (e.g., ) broadens the spectrum of activity, particularly against resistant fungal strains .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, displaying properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing various research findings and case studies.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds with a chlorophenyl substitution showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .

CompoundTarget BacteriaMIC (μg/mL)Reference
11cS. aureus62.5
11eE. coli32.6
19B. cereus50

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have shown promise in reducing inflammation and alleviating pain. The mechanisms behind these effects may involve the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

Recent investigations into the anticancer properties of thiadiazole derivatives indicate that they can induce apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival is a focal point of ongoing research .

Study on Antimicrobial Efficacy

A comprehensive study involved synthesizing various thiadiazole derivatives and testing their antimicrobial efficacy against a panel of bacterial strains. The findings indicated that the presence of a chlorophenyl group significantly enhanced antibacterial activity compared to other substitutions .

Investigation of Anticancer Activity

Another research effort focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The results demonstrated that certain substitutions could enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(3-chlorophenyl)ethanone?

The synthesis typically involves alkylation of a thiadiazole precursor with a brominated ethanone derivative. Key steps include:

  • Thiadiazole core formation : Hydrazide cyclization with carbon disulfide under basic conditions (e.g., KOH in ethanol) to generate the 5-amino-1,3,4-thiadiazole scaffold .
  • Thioether linkage : Alkylation using 2-bromo-1-(3-chlorophenyl)ethanone under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction progress is monitored via TLC .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with chloroform:methanol gradients) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H NMR (DMSO-d6d_6) shows characteristic peaks:
  • δ 7.99–8.01 (m, 2H, aromatic protons from 3-chlorophenyl),
  • δ 4.75 (s, 2H, CH2_2 adjacent to the thioether),
  • δ 7.32 (s, 2H, NH2_2 on thiadiazole) .
    • Mass spectrometry (EI-MS) : Molecular ion [M+1]+^+ at m/z 302 confirms the molecular weight .
    • Elemental analysis : Validates C, H, N, and S content (e.g., C: ~55.79%, S: ~21.28%) .

Q. What solvents and reagents are critical in the alkylation step during synthesis?

  • Solvents : DMF or acetonitrile for optimal nucleophilic substitution reactivity .
  • Alkylating agents : 2-Bromo-1-(3-chlorophenyl)ethanone is preferred due to its electrophilic α-carbon .
  • Catalysts : Anhydrous conditions with a catalytic base (e.g., K2_2CO3_3) enhance reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis of the thiadiazole ring) .
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiadiazole precursor ensures complete conversion .
  • Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 improves regioselectivity during thioether formation .

Q. How do researchers resolve discrepancies in NMR data when characterizing thiadiazole derivatives?

  • Deuteration studies : D2_2O exchange identifies exchangeable protons (e.g., NH2_2) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • X-ray crystallography : Definitive structural confirmation, particularly for regiochemical ambiguities in thiadiazole substitution .

Q. What strategies are employed to analyze and mitigate by-product formation during thioether linkage formation?

  • By-product identification : LC-MS detects disulfide dimers (e.g., [M2_2-H]+^+) or oxidized sulfones .
  • Redox control : Adding antioxidants (e.g., ascorbic acid) suppresses disulfide formation .
  • Workup modifications : Cold-water quenching followed by filtration removes unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.